1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-13-3-7-15(8-4-13)22-10-9-21-17(18(22)24)25-11-16(23)12-1-5-14(20)6-2-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQHVDLNCIAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazinone Core:
- Starting with a suitable pyrazine derivative, such as 2-chloropyrazine, the core structure is formed through nucleophilic substitution reactions.
- Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetonitrile.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exhibit anti-inflammatory properties. For instance, phosphodiesterase (PDE) inhibitors are known to reduce inflammation by preventing the breakdown of cyclic AMP, which is crucial for regulating inflammatory responses. The compound's structure suggests potential activity against PDE enzymes, particularly PDE4, which is implicated in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Properties
The compound's thioketone moiety may contribute to antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains and fungi. Studies on related thiopyrimidine derivatives indicate that they possess significant antimicrobial properties, suggesting that this compound could be evaluated for similar effects .
Cancer Therapeutics
Compounds with pyrazinone structures have been explored for their anticancer activity. The mechanism often involves the inhibition of specific kinases or pathways essential for cancer cell proliferation. The presence of both chlorophenyl and fluorophenyl groups in the structure may enhance its interaction with biological targets, making it a candidate for further investigation in cancer treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazinone Derivatives with Substituted Aryl Groups
- The absence of the 4-fluorophenyl-2-oxoethyl group may reduce lipophilicity and alter solubility .
- However, the lack of the thioether moiety limits its ability to engage in sulfur-mediated interactions .
Thioether-Linked Heterocycles
- Quinazolinone Derivatives (Compounds 21–24, ): These compounds feature a quinazolinone core instead of pyrazinone, with thioether-linked sulfonamide groups. For example: Compound 23: 4-(4-Chlorophenyl) variant with a melting point of 278–280°C and 88% yield. Compound 24: 4-Fluorophenyl analog with a higher melting point (299–300°C), suggesting fluorine enhances crystal packing .
Thiazole-Based Hybrids ()
- Compound 31a : Incorporates a 4-chlorophenyl-thiazole moiety linked to a fluorophenyl-triazole group.
- Compound 31b : Features dual fluorophenyl groups, enhancing polarity.
These compounds exhibit COX-1/COX-2 inhibitory activity, highlighting the importance of halogen placement. The target compound’s thioether bridge may offer a unique mechanism for enzyme interaction compared to triazole or pyrazole linkers .
Sulfur-Containing Analogs ()
- 2-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)propanoic acid (CAS 757220-99-8): Shares a thioether-linked fluorophenyl group but lacks the pyrazinone core. The carboxylic acid group in this compound increases hydrophilicity, contrasting with the target compound’s heterocyclic lipophilicity .
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.75 g/mol. The structure includes a pyrazine ring substituted with a chlorophenyl group and a thioether linkage to a fluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.75 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Study : A study published in 2020 evaluated the antimicrobial efficacy of similar compounds and found that derivatives containing the pyrazine moiety showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics from this class of compounds .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
Research Findings : A recent study highlighted that derivatives of pyrazine with thioether linkages displayed significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity . The presence of halogen substituents (like chlorine and fluorine) seems to enhance this activity by increasing lipophilicity and cellular uptake.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, the compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases.
Experimental Evidence : In animal models, compounds structurally related to this compound demonstrated reduced paw edema in carrageenan-induced inflammation assays, indicating significant anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The chlorophenyl and fluorophenyl groups are critical for enhancing lipophilicity and biological interaction, while the thioether linkage plays a role in modulating pharmacokinetics.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Increases lipophilicity; enhances antibacterial activity |
| Fluorophenyl Moiety | Improves cellular uptake; enhances anticancer properties |
| Thioether Linkage | Modulates pharmacokinetics; contributes to overall bioactivity |
Q & A
Q. What are the recommended synthetic pathways for 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with active methylene compounds like ethyl cyanoacetate or thioacetate derivatives. For example, analogous pyrazinone derivatives are synthesized via cyclization reactions in the presence of ammonium acetate as a catalyst under reflux conditions . Intermediates should be characterized using FTIR (to confirm functional groups like C=O and C-S bonds), - and -NMR (to verify regiochemistry and substituent positions), and mass spectrometry for molecular weight confirmation .
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazinone derivatives?
Methodological Answer: Contradictions in structural assignments (e.g., thioether vs. sulfoxide groups) can be resolved by combining -NMR coupling constants (to identify spatial proximity of protons) and -NMR chemical shifts (to differentiate between carbonyl and thiocarbonyl groups). Raman spectroscopy is particularly useful for confirming sulfur-containing moieties due to distinct S-C and S=O vibrational modes . Cross-validation with single-crystal XRD (e.g., monoclinic crystal systems with space group , as reported for similar compounds) provides definitive bond lengths and angles .
Q. What biological activities are associated with pyrazinone-thioether scaffolds, and how are preliminary assays designed?
Methodological Answer: Pyrazolone and pyrazinone derivatives exhibit antibacterial, antitumor, and anti-inflammatory activities. For preliminary evaluation, design assays such as:
- Antimicrobial Testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Targeted Studies : Enzyme inhibition assays (e.g., COX-2 or kinases) based on structural analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis routes for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict:
- Electrophilic Sites : Fukui indices identify nucleophilic/electrophilic regions, guiding substitution reactions .
- Thermodynamic Stability : Gibbs free energy comparisons of tautomers (e.g., keto-enol forms) .
- Reaction Pathways : Transition state modeling for cyclization steps, reducing trial-and-error in synthesis . Pair computational results with experimental data (e.g., XRD bond angles) to validate predictions .
Q. How do crystallographic parameters inform intermolecular interactions and stability?
Methodological Answer: Single-crystal XRD data (e.g., unit cell parameters , ) reveal packing motifs such as π-π stacking (between aromatic rings) and hydrogen bonds (e.g., O-H···N or S···Cl interactions). These interactions influence solubility and thermal stability . For stability studies, compare DSC/TGA data with crystallographic density to correlate packing efficiency with decomposition temperatures .
Q. How can structure-activity relationships (SAR) be explored for this compound’s analogs?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl), methoxy, or electron-withdrawing groups at the 4-chlorophenyl or 4-fluorophenyl positions .
- Biological Correlation : Use IC or MIC values to link substituent electronegativity (Hammett σ constants) with activity. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial potency .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like DNA gyrase or tubulin .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for thiopyrazinones?
Methodological Answer: If NMR suggests a planar structure but XRD shows non-coplanar substituents:
- Dynamic Effects : Consider rotational barriers (e.g., thioether side chains) causing NMR time-averaged signals. Variable-temperature NMR can detect conformational freezing .
- Polymorphism : Test recrystallization in different solvents (e.g., DMSO vs. ethanol) to isolate polymorphs and compare XRD patterns .
Q. How are degradation products analyzed to assess compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic/basic hydrolysis, oxidative (HO), and photolytic conditions .
- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragment ion matching. For example, cleavage of the thioether bond generates 4-chlorophenylpyrazinone and 4-fluorophenylketone fragments .
- Bioactivity Loss : Correlate degradation profiles with reduced antimicrobial efficacy in time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
